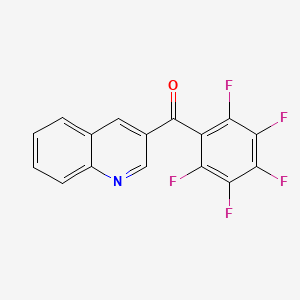

4-(Pentafluorobenzoyl)quinoline; 97%

Descripción general

Descripción

4-(Pentafluorobenzoyl)quinoline is a chemical compound that is part of the quinoline family. Quinolines are a class of organic compounds known for their antimicrobial activity . They are efficient in the treatment of infection by Gram-positive and Gram-negative bacteria, and are used widely in human and veterinary medicine .

Synthesis Analysis

Quinolines can be synthesized from α,β-unsaturated aldehydes . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized for the first time . The review highlights the advances in this area over the past 15 years . Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

Quinolines are a class of organic compounds known for their antimicrobial activity . They are efficient in the treatment of infection by Gram-positive and Gram-negative bacteria, and are used widely in human and veterinary medicine . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows to successfully employ these compounds in various transformations .Chemical Reactions Analysis

Quinolines undergo a variety of chemical reactions. For example, they can undergo alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis

Quinoline is a liquid with a strong odour, which is sparingly miscible with cold water, but completely miscible with hot water . It is readily soluble in many organic solvents at ambient temperature .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Discovery

Quinolines, including 3-(Pentafluorobenzoyl)quinoline, serve as essential scaffolds for drug development. Researchers explore their potential as lead compounds due to their diverse pharmacological activities. The compound’s structural modifications can yield novel drug candidates targeting various diseases, such as cancer, infectious diseases, and neurological disorders .

Antileukemia Activity

Recent studies have evaluated the antileukemia properties of benzofuro[3,2-c]quinoline derivatives, which share structural similarities with 3-(Pentafluorobenzoyl)quinoline. These derivatives exhibited promising in vitro activity against acute myelocytic leukemia (AML) cell lines, including MV-4-11 .

Mecanismo De Acción

Target of Action

3-(Pentafluorobenzoyl)quinoline, also known as 4-(Pentafluorobenzoyl)quinoline, is a derivative of quinolines . Quinolines and their derivatives primarily target bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The compound interacts with its targets, DNA gyrase and DNA topoisomerase IV, by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This leads to cell death, making it a very effective way of killing bacteria .

Biochemical Pathways

Quinolines are known to have roles in various processes, such as an inducer of protein kinases from both eukaryotes (redox signaling) and prokaryotes (dna damage), bio-analytical devices (biosensor/bio-fuel), solubilization of insoluble phosphates (bio-fertilizer), and crop productivity .

Pharmacokinetics

Quinolones, a related class of compounds, are known for their excellent tissue penetration and broad-spectrum activity . They are generally considered to have concentration-dependent bactericidal activity, and peak/MIC and AUC/MIC ratios have been identified as possible pharmacodynamic predictors of clinical and microbiological outcome as well as the development of bacterial resistance .

Result of Action

The primary result of the action of 3-(Pentafluorobenzoyl)quinoline is the inhibition of bacterial growth and proliferation due to its interference with DNA gyrase and DNA topoisomerase IV . This leads to bacterial cell death, making it a potent antimicrobial agent .

Action Environment

The action, efficacy, and stability of 3-(Pentafluorobenzoyl)quinoline can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution within the body. The presence of other substances, such as food or other drugs, can also affect its absorption and metabolism .

Safety and Hazards

Direcciones Futuras

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, this mini-review article highlights the traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts, in addition to discussing the medicinal importance of quinoline derivatives such as anticancer, antioxidant, anti-inflammatory, anti-SARS-CoV-2, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities within the period from 2011 till 2021 .

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H6F5NO/c17-11-10(12(18)14(20)15(21)13(11)19)16(23)8-5-7-3-1-2-4-9(7)22-6-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNVFLWKSVSLNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C(=C(C(=C3F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301223381 | |

| Record name | (2,3,4,5,6-Pentafluorophenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301223381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pentafluorobenzoyl)quinoline | |

CAS RN |

1187170-01-9 | |

| Record name | (2,3,4,5,6-Pentafluorophenyl)-3-quinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3,4,5,6-Pentafluorophenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301223381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-1,4-piperazinedicarboxylic acid 1,4-bis(1,1-dimethylethyl) ester](/img/structure/B6337355.png)

![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate (Bes(4-Cl)-DL-Leu-OMe)](/img/structure/B6337387.png)

![(Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337389.png)

amine hydrochloride](/img/structure/B6337395.png)